Cas no 66422-84-2 (4-(benzyloxy)-3-chlorobenzaldehyde)
4-(benzyloxy)-3-chlorobenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- Benzaldehyde, 3-chloro-4-(phenylmethoxy)-
- 3-chloro-4-phenylmethoxybenzaldehyde
- 4-(benzyloxy)-3-chlorobenzaldehyde
- 4-BENZYLOXY-3-CHLOROBENZALDEHYDE
- 3-chloro-4-(phenylmethoxy)benzaldehyde
- 3-chloro-4-[(phenylmethyl)oxy]benzaldehyde
- 3-chloro-4-benzyloxybenzaldehyde
- 4-Benzyloxy-3-chlor-benzaldehyd
- 4-benzyloxy-3-chloro-benzaldehyde
- p-benzyloxy-m-chlorobenzaldehyde
- XFPGRCKILOWFOL-UHFFFAOYSA-N
- SCHEMBL1050683
- AB01331855-02
- A835460
- MFCD00831645
- PS-7519
- FT-0616694
- CS-0186882
- 66422-84-2
- Arachidonicacidanhydride
- DTXSID90370749
- BB 0241778
- D87662
- NCGC00341008-01
- AKOS000295170
- STK198920
- BBL023590
- DB-054928
-
- MDL: MFCD00831645
- Inchi: 1S/C14H11ClO2/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h1-9H,10H2
- InChI Key: XFPGRCKILOWFOL-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=O)C=CC=1OCC1C=CC=CC=1
Computed Properties
- Exact Mass: 246.04500
- Monoisotopic Mass: 246.045
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 238
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.3A^2
- XLogP3: 3.5
Experimental Properties
- Density: 1.247
- Melting Point: 89-91°C
- Boiling Point: 389.1°C at 760 mmHg
- Flash Point: 162.2°C
- Refractive Index: 1.615
- PSA: 26.30000
- LogP: 3.73150
4-(benzyloxy)-3-chlorobenzaldehyde Security Information
- Hazard Statement: Irritant
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-36/37/39
-
Hazardous Material Identification:
4-(benzyloxy)-3-chlorobenzaldehyde Customs Data
- HS CODE:2913000090
- Customs Data:
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
4-(benzyloxy)-3-chlorobenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR018832-1g |
4-Benzyloxy-3-chlorobenzaldehyde |
66422-84-2 | 95% | 1g |
£47.00 | 2023-09-01 | |
| Apollo Scientific | OR018832-5g |
4-Benzyloxy-3-chlorobenzaldehyde |
66422-84-2 | 95% | 5g |
£145.00 | 2023-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CX103-200mg |
4-(benzyloxy)-3-chlorobenzaldehyde |
66422-84-2 | 95% | 200mg |
126.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CX103-1g |
4-(benzyloxy)-3-chlorobenzaldehyde |
66422-84-2 | 95% | 1g |
348.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CX103-50mg |
4-(benzyloxy)-3-chlorobenzaldehyde |
66422-84-2 | 95% | 50mg |
55.0CNY | 2021-07-14 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X50415-1g |
4-(Benzyloxy)-3-chlorobenzaldehyde |
66422-84-2 | 95% | 1g |
¥221.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X50415-250mg |
4-(Benzyloxy)-3-chlorobenzaldehyde |
66422-84-2 | 95% | 250mg |
¥134.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X50415-5g |
4-(Benzyloxy)-3-chlorobenzaldehyde |
66422-84-2 | 95% | 5g |
¥1075.0 | 2024-07-18 | |
| TRC | B416228-10mg |
4-(Benzyloxy)-3-chlorobenzaldehyde |
66422-84-2 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B416228-50mg |
4-(Benzyloxy)-3-chlorobenzaldehyde |
66422-84-2 | 50mg |
$ 65.00 | 2022-06-07 |
4-(benzyloxy)-3-chlorobenzaldehyde Suppliers
4-(benzyloxy)-3-chlorobenzaldehyde Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on 4-(benzyloxy)-3-chlorobenzaldehyde
Introduction to 4-(benzyloxy)-3-chlorobenzaldehyde (CAS No. 66422-84-2) and Its Applications in Modern Chemical Biology
4-(benzyloxy)-3-chlorobenzaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 66422-84-2, is a versatile organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This aldehyde derivative, featuring both a benzyl ether group and a chlorobenzaldehyde moiety, serves as a crucial intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals. The compound's dual functionality makes it an attractive scaffold for medicinal chemists seeking to develop novel therapeutics with enhanced efficacy and selectivity.
The structural features of 4-(benzyloxy)-3-chlorobenzaldehyde contribute to its broad utility in synthetic chemistry. The presence of the chloro substituent at the third position of the benzene ring enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions, while the benzyloxy group introduces hydrophilicity and stability. These characteristics make it an ideal candidate for constructing complex molecules through cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in modern drug discovery.
In recent years, 4-(benzyloxy)-3-chlorobenzaldehyde has been extensively explored in the development of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its potential in modulating enzyme activity by serving as a precursor for peptidomimetics and kinase inhibitors. The compound's ability to undergo selective functionalization allows researchers to fine-tune its pharmacophoric properties, leading to the discovery of novel compounds with improved pharmacokinetic profiles.
One notable application of 4-(benzyloxy)-3-chlorobenzaldehyde is in the synthesis of fluorescent probes for cellular imaging. The aldehyde group can be readily conjugated with fluorophores or bioactive peptides, enabling the development of tools for studying protein-protein interactions and metabolic pathways. Recent advancements in this area have leveraged 4-(benzyloxy)-3-chlorobenzaldehyde to create highly sensitive biosensors that can detect subtle changes in cellular environments, offering new insights into disease mechanisms.
The compound's role in drug development has been further highlighted by its incorporation into libraries for high-throughput screening (HTS). By serving as a key building block, 4-(benzyloxy)-3-chlorobenzaldehyde enables the rapid assembly of diverse chemical scaffolds, accelerating the identification of lead compounds for therapeutic intervention. Its stability under various reaction conditions and compatibility with green chemistry principles also align with contemporary trends toward sustainable drug synthesis.
Moreover, 4-(benzyloxy)-3-chlorobenzaldehyde has found utility in materials science, particularly in the design of organic electronic materials. Its aromatic structure and electron-withdrawing groups make it a suitable candidate for synthesizing conductive polymers and organic semiconductors. Researchers have utilized derivatives of this compound to enhance charge transport properties in organic light-emitting diodes (OLEDs) and photovoltaic devices, contributing to advancements in energy-efficient technologies.
The synthesis of 4-(benzyloxy)-3-chlorobenzaldehyde typically involves multi-step organic transformations starting from commercially available precursors. Common synthetic routes include chlorination followed by etherification or vice versa, depending on the desired regioselectivity. Advances in catalytic methods have enabled more efficient and scalable production processes, reducing waste and improving yields. These innovations underscore the growing importance of sustainable synthetic strategies in industrial applications.
Recent research has also explored the pharmacological potential of 4-(benzyloxy)-3-chlorobenzaldehyde derivatives in treating neurological disorders. Structural analogs have been investigated for their ability to modulate neurotransmitter receptors, offering promising leads for therapies targeting conditions such as Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier further enhances its appeal as a drug candidate.
In conclusion, 4-(benzyloxy)-3-chlorobenzaldehyde (CAS No. 66422-84-2) is a multifaceted compound with far-reaching implications across chemical biology and materials science. Its unique structural attributes enable diverse applications, from pharmaceutical development to advanced materials engineering. As research continues to uncover new synthetic methodologies and biological functions, this compound is poised to remain at the forefront of innovation in both academic and industrial settings.
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